1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis-

Vue d'ensemble

Description

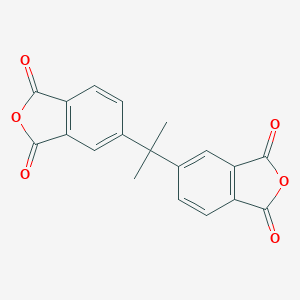

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- is a polymer with significant industrial and scientific applications. It is known for its unique chemical structure, which includes two isobenzofurandione units connected by a methylethylidene bridge. This compound is often used in the production of high-performance polymers due to its excellent thermal stability and mechanical properties .

Méthodes De Préparation

The synthesis of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- typically involves a polymerization reaction. One common method is the reaction of 1,3-isobenzofurandione with 1,4-benzenediamine and 1,3-benzenediamine under suitable conditions . The reaction can be carried out using solution polymerization or suspension polymerization techniques . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity of the polymer.

Analyse Des Réactions Chimiques

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the polymer, altering its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of high-performance polymers and materials with exceptional thermal and mechanical properties.

Biology: Research into its biocompatibility and potential use in biomedical applications is ongoing.

Medicine: Its derivatives are being explored for use in drug delivery systems and other medical applications.

Industry: It is used in the production of advanced materials for aerospace, automotive, and electronics industries due to its durability and stability

Mécanisme D'action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable polymers with high thermal and mechanical stability. The methylethylidene bridge provides flexibility, while the isobenzofurandione units contribute to the rigidity and stability of the polymer .

Comparaison Avec Des Composés Similaires

1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- can be compared with other similar compounds such as:

Polyetherimide: Known for its high thermal stability and mechanical strength.

Polyimides: These compounds also exhibit excellent thermal and mechanical properties but may differ in their specific applications and synthesis methods.

Polybenzimidazole: Another high-performance polymer with unique properties suitable for various industrial applications

The uniqueness of 1,3-Isobenzofurandione, 5,5’-(1-methylethylidene)bis- lies in its combination of thermal stability, mechanical strength, and flexibility, making it suitable for a wide range of applications.

Activité Biologique

1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- (CAS No. 1779-17-5) is a compound with significant biological activity and industrial applications. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H12O6

- Molecular Weight : 336.301 g/mol

- Structure : The compound features a unique isobenzofuran backbone with two methylethylidene groups that enhance its chemical reactivity and biological interactions.

Antioxidant Properties

Research indicates that 1,3-Isobenzofurandione demonstrates notable antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage.

Cytotoxic Effects

Several studies have evaluated the cytotoxicity of 1,3-Isobenzofurandione on various cancer cell lines. The findings suggest that the compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Study on Cancer Cell Lines

In a study published by the National Toxicology Program (NTP), researchers assessed the effects of 1,3-Isobenzofurandione on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

In Vivo Studies

Animal studies have further corroborated the in vitro findings. Mice treated with 1,3-Isobenzofurandione showed reduced tumor growth compared to control groups. Histopathological examinations revealed decreased tumor cell density and increased apoptosis markers in treated tissues.

The biological activity of 1,3-Isobenzofurandione is believed to involve multiple pathways:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative stress and prevents cellular damage.

- Apoptotic Pathways : It activates caspases and other apoptotic factors leading to programmed cell death in malignant cells.

- Cytokine Regulation : The inhibition of pro-inflammatory cytokines suggests a modulation of NF-kB signaling pathways.

Propriétés

IUPAC Name |

5-[2-(1,3-dioxo-2-benzofuran-5-yl)propan-2-yl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O6/c1-19(2,9-3-5-11-13(7-9)17(22)24-15(11)20)10-4-6-12-14(8-10)18(23)25-16(12)21/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTVSEFNOLOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073276 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-17-5 | |

| Record name | 2,2-Bis(3,4-dicarboxyphenyl)propane dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic anhydride, 4,4'-isopropylidenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.